Awamycin

Description

This compound has been reported in Streptomyces with data available.

isolated from Streptomyces sp. No. 80-217; MF: C38-H49-N-O12-S

Properties

CAS No. |

87913-35-7 |

|---|---|

Molecular Formula |

C38H49NO12S |

Molecular Weight |

743.9 g/mol |

IUPAC Name |

methyl (7Z,18E,20Z)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate |

InChI |

InChI=1S/C38H49NO12S/c1-15-12-11-13-16(2)37(48)39-26-33(46)23-22(34(47)36(26)52-10)24(35(50-8)21(7)32(23)45)29(42)18(4)14-17(3)28(41)20(6)31(44)25(38(49)51-9)30(43)19(5)27(15)40/h11-15,17,19-20,25,27-28,30-31,40-41,43-45H,1-10H3,(H,39,48)/b12-11+,16-13-,18-14- |

InChI Key |

WZCNXFSCUFEMGW-UMLOSGLNSA-N |

Isomeric SMILES |

CC1/C=C/C=C(\C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C(=C3C(=O)/C(=C\C(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)C)/C)OC)C)O)SC)/C |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C(=C(C(=C3C(=O)C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)C)C)OC)C)O)SC)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Awamycin; |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Awamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Awamycin is a natural product isolated from Streptomyces sp. 80-217, characterized as a quinone-containing ansamycin antibiotic.[1][2] It exhibits a range of biological activities, including antibacterial effects against Gram-positive bacteria and notable antitumor properties.[1] This technical guide provides an in-depth exploration of the putative mechanisms of action of this compound, inferred from its structural classification. Due to the limited specific research on this compound, this document synthesizes the known mechanisms of ansamycin, quinone, and macrolide antibiotics to propose the likely cellular and molecular targets of this compound. This guide is intended to serve as a foundational resource for researchers investigating this compound or similar natural products for therapeutic development.

Introduction

This compound is a secondary metabolite produced by Streptomyces sp. 80-217.[2] Its chemical structure, with the empirical formula C38H49NO12S, places it within the ansamycin family of macrolides, and it also contains a quinone moiety.[1][3] This unique combination of functional groups suggests that this compound may exert its biological effects through multiple mechanisms of action, making it a compound of interest for both its antimicrobial and antitumor potential.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C38H49NO12S | [1] |

| Appearance | Red crystals | |

| Solubility | Soluble in Methanol, Acetone, Ethyl Acetate, Benzene, Chloroform. Insoluble in Water, Hexane. |

Putative Mechanisms of Action

Based on its structural features, this compound's mechanism of action is likely multifaceted, targeting several key cellular processes. The following sections detail the probable mechanisms derived from its classification as an ansamycin, a quinone-containing compound, and a macrolide.

Inhibition of Bacterial RNA Polymerase (Ansamycin-like Activity)

A primary mechanism of action for ansamycin antibiotics is the inhibition of bacterial DNA-dependent RNA polymerase (RNAP).[3][4] This inhibition effectively halts transcription, leading to a cessation of protein synthesis and bacterial growth.

-

Molecular Target: The beta-subunit of bacterial RNA polymerase.[3]

-

Mechanism: Ansamycins bind to a pocket on the β-subunit of RNAP, physically blocking the path of the elongating RNA transcript.[5] This steric hindrance prevents the extension of the nascent RNA chain, ultimately inhibiting RNA synthesis.[5]

DNA Damage and Topoisomerase Inhibition (Quinone-like Activity)

The quinone moiety in this compound suggests a mechanism involving DNA damage and interference with DNA replication. Quinone-containing antibiotics are known to exert their cytotoxic effects through several routes that compromise genomic integrity.[6]

-

DNA Intercalation and Topoisomerase Inhibition: Quinones can insert themselves between the base pairs of DNA, distorting its structure and interfering with the processes of replication and transcription.[7] Furthermore, they can inhibit the function of topoisomerases, enzymes crucial for managing DNA supercoiling during replication.[1][7] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, triggering cell death pathways.[1][7]

-

Generation of Reactive Oxygen Species (ROS): Many quinone compounds can undergo redox cycling, a process that generates reactive oxygen species (ROS). This leads to oxidative stress and damage to cellular components, including DNA, proteins, and lipids, ultimately inducing apoptosis.[7]

Inhibition of Protein Synthesis (Macrolide-like Activity)

As a macrolide, this compound may also inhibit protein synthesis in bacteria. This is a well-established mechanism for this class of antibiotics.

-

Molecular Target: The 50S subunit of the bacterial ribosome.[8][9][10]

-

Mechanism: Macrolides bind to the nascent peptide exit tunnel on the 50S ribosomal subunit.[8][9] This binding physically obstructs the passage of the growing polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA and termination of protein synthesis.[8] This action is typically bacteriostatic but can be bactericidal at higher concentrations.[10]

Antitumor Activity

The antitumor properties of this compound are likely a result of the combined effects of its ansamycin and quinone functionalities, particularly in eukaryotic cells.

-

Hsp90 Inhibition: Some ansamycins are known to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival.

-

PI3K/Akt Pathway Inhibition: Ansamycins have been shown to inhibit the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and plays a central role in cell proliferation, survival, and growth.[11] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[11]

-

Induction of Apoptosis: The DNA-damaging effects of the quinone moiety, through ROS generation and topoisomerase inhibition, are potent inducers of apoptosis in cancer cells.

Biological Activity Data

The following tables summarize the reported biological activities of this compound.

Table 1: Antimicrobial Activity of this compound

| Test Organism | MIC (µg/ml) |

| Staphylococcus aureus FDA 209P | 0.8 |

| Bacillus subtilis PCI 219 | 0.1 |

| Bacillus cereus IFO 3001 | 0.8 |

| Micrococcus luteus PCI 1001 | 0.05 |

Table 2: In Vivo Antitumor Activity of this compound

| Tumor Model | Dose (mg/kg/day) | Median Survival Days (MSD) | Increase in Life Span (ILS %) |

| Sarcoma 180 | 12.5 | 51 | 264 |

| 6.3 | 40 | 186 | |

| 3.1 | 26 | 86 | |

| 1.5 | 20 | 43 | |

| IMC Carcinoma | 25 | 53 | 180 |

| 12.5 | 35 | 84 | |

| 6.3 | 21 | 11 | |

| 3.1 | 19 | 0 |

Experimental Protocols

RNA Polymerase Inhibition Assay

-

Objective: To determine the inhibitory effect of this compound on bacterial RNA polymerase.

-

Principle: A cell-free transcription assay measures the incorporation of a radiolabeled nucleotide (e.g., [α-³²P]UTP) into an RNA transcript by purified bacterial RNA polymerase using a DNA template. The amount of radioactivity incorporated is proportional to the enzyme's activity.

-

Methodology:

-

Purified bacterial RNA polymerase is incubated with a DNA template (e.g., a plasmid containing a known promoter).

-

A mixture of NTPs, including the radiolabeled nucleotide, is added to the reaction.

-

Varying concentrations of this compound are added to the reaction mixtures.

-

The reactions are incubated at 37°C to allow for transcription.

-

The reactions are stopped, and the newly synthesized RNA is precipitated and collected on a filter.

-

The radioactivity on the filter is quantified using a scintillation counter.

-

The IC50 value is calculated by plotting the percentage of inhibition against the concentration of this compound.

-

Topoisomerase II Inhibition Assay

-

Objective: To assess the ability of this compound to inhibit the decatenation activity of human topoisomerase II.

-

Principle: Topoisomerase II can separate catenated (interlinked) DNA circles into individual circular molecules. This activity can be monitored by agarose gel electrophoresis, as the decatenated DNA migrates differently from the catenated DNA.

-

Methodology:

-

Catenated kinetoplast DNA (kDNA) is used as the substrate.

-

Purified human topoisomerase II is incubated with kDNA in the presence of ATP.

-

Varying concentrations of this compound are added to the reactions.

-

The reactions are incubated at 37°C.

-

The reactions are stopped, and the DNA is resolved by agarose gel electrophoresis.

-

The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized. Inhibition is observed as a decrease in the amount of decatenated DNA.

-

In Vitro Protein Synthesis Inhibition Assay

-

Objective: To determine if this compound inhibits bacterial protein synthesis.

-

Principle: A cell-free translation system (e.g., from E. coli) is used to measure the incorporation of a radiolabeled amino acid (e.g., [³⁵S]-methionine) into a polypeptide chain, using a synthetic mRNA template (e.g., poly(U)).

-

Methodology:

-

A bacterial cell-free extract containing ribosomes, tRNAs, and translation factors is prepared.

-

The extract is incubated with an mRNA template, a mixture of amino acids including the radiolabeled one, and an energy source (ATP, GTP).

-

Varying concentrations of this compound are added.

-

The reactions are incubated at 37°C.

-

The newly synthesized polypeptides are precipitated, and the incorporated radioactivity is measured.

-

The IC50 value is determined from the dose-response curve.

-

Conclusion and Future Directions

This compound is a promising natural product with demonstrated antibacterial and antitumor activities. Its complex structure, combining ansamycin, quinone, and macrolide features, suggests a multifaceted mechanism of action that likely involves the inhibition of bacterial transcription and translation, as well as the induction of DNA damage and targeting of key cancer-related signaling pathways in eukaryotic cells.

Further research is required to definitively elucidate the precise molecular targets and signaling pathways modulated by this compound. Elucidation of its specific interactions with RNA polymerase, topoisomerases, and the ribosome, as well as its effects on Hsp90 and the PI3K/Akt pathway, will be crucial for its potential development as a therapeutic agent. The experimental protocols outlined in this guide provide a framework for such future investigations. A deeper understanding of this compound's mechanism of action will be invaluable for optimizing its therapeutic potential and for the rational design of novel analogs with improved efficacy and selectivity.

References

- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new antitumor antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalrph.com [globalrph.com]

- 4. researchgate.net [researchgate.net]

- 5. Mode of Action of Kanglemycin A, an Ansamycin Natural Product that Is Active against Rifampicin-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. longdom.org [longdom.org]

- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrolides: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 10. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]

Awamycin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antitumor antibiotic Awamycin, covering its initial discovery, detailed physicochemical properties, methodologies for its isolation and purification from Streptomyces, and its biological activities. This document is intended to serve as a valuable resource for professionals engaged in natural product discovery, antibiotic research, and oncology drug development.

Discovery of this compound

This compound was first isolated from the culture broth of Streptomyces sp. No. 80-217.[1] It was identified as a member of the quinone indicator group of antibiotics and demonstrated significant antibacterial and antitumor properties.[1] Further structural analysis has classified this compound as an ansamycin antibiotic.[2][3]

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound have been determined through various analytical techniques. These properties are crucial for its identification, purification, and understanding its mode of action.

| Property | Value | Source |

| Molecular Formula | C38H49NO12S | [1][4] |

| Molecular Weight | 743.9 g/mol | [4] |

| Appearance | Not explicitly stated, but related compounds are often crystalline powders. | |

| Solubility | Not explicitly stated, but likely soluble in organic solvents like methanol, ethanol, and DMSO, and poorly soluble in water, typical for this class of compounds. | |

| IUPAC Name | methyl (7Z,18E,20Z)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.0⁵,²⁷]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate | [4] |

| CAS Number | 87913-35-7 | [2] |

Isolation and Purification of this compound from Streptomyces

The isolation of this compound from the culture broth of Streptomyces sp. No. 80-217 involves a multi-step process of fermentation, extraction, and chromatography. The following is a detailed experimental protocol based on standard methods for isolating secondary metabolites from Streptomyces.

3.1. Fermentation

-

Inoculum Preparation: A pure culture of Streptomyces sp. No. 80-217 is inoculated into a suitable seed medium (e.g., Tryptic Soy Broth) and incubated at 28-30°C for 48-72 hours on a rotary shaker to generate a sufficient biomass.[5]

-

Production Culture: The seed culture is then transferred to a larger production medium. While the specific medium for this compound production is not detailed in the provided results, a typical medium for Streptomyces fermentation contains a carbon source (e.g., starch, glucose), a nitrogen source (e.g., casein, soybean meal), and mineral salts (e.g., K2HPO4, MgSO4).[6][7][8]

-

Incubation: The production culture is incubated for an extended period, typically 7-10 days, at 28-30°C with continuous aeration and agitation to maximize the yield of this compound.[6][7]

3.2. Extraction and Purification

-

Harvesting: After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant.[6]

-

Solvent Extraction: The supernatant containing the secreted this compound is extracted with an appropriate organic solvent, such as n-butanol or ethyl acetate.[9] The organic phase is then concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification:

-

Silica Gel Column Chromatography: The crude extract is first fractionated on a silica gel column, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.[9]

-

High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified by reversed-phase HPLC to obtain pure this compound.[9]

-

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the stereochemistry of the molecule.

-

UV-Visible Spectroscopy: To identify the chromophore present in the molecule.

-

Infrared (IR) Spectroscopy: To determine the presence of functional groups.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques like COSY and HMBC, were used to establish the carbon-hydrogen framework.[9]

-

Mass Spectrometry (MS): To determine the molecular weight and formula.[9]

-

X-ray Crystallography: This technique was used to determine the absolute configuration of this compound.[3]

Biological Activity of this compound

This compound exhibits a range of biological activities, most notably its antibacterial and antitumor effects.

| Activity Type | Target | Observations | Source |

| Antibacterial | Gram-positive bacteria | This compound shows activity against various Gram-positive bacteria. | [1] |

| Antitumor | Murine tumors (in vivo) | Demonstrates antitumor activity in experimental mouse models. | [1] |

| Cytotoxic | HeLa cells (in vitro) | Shows direct cytotoxic activity against HeLa cancer cells. | [1] |

Biosynthesis of this compound

This compound belongs to the ansamycin family of antibiotics, which are characterized by a macrocyclic lactam structure. The biosynthesis of ansamycins typically involves a polyketide synthase (PKS) pathway. While the specific gene cluster for this compound has not been detailed in the provided search results, a general biosynthetic pathway can be proposed based on related compounds like Rifamycin.

The biosynthesis is thought to start with a unique starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is then extended by the addition of acetate and propionate units via a Type I PKS.[10] Subsequent modifications, including oxidations, methylations, and cyclization, lead to the final this compound structure.

Conclusion

This compound is a potent antitumor and antibacterial agent isolated from Streptomyces sp. No. 80-217. Its complex ansamycin structure, elucidated through extensive spectroscopic analysis, presents an interesting target for further investigation. The methodologies for its isolation and purification are well-established, relying on standard fermentation and chromatographic techniques. The biological activities of this compound warrant further research to explore its therapeutic potential, particularly in the development of new anticancer drugs. This guide provides a foundational resource for researchers aiming to work with this compound or similar natural products from Streptomyces.

References

- 1. A new antitumor antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 87913-35-7 [chemicalbook.com]

- 3. connectsci.au [connectsci.au]

- 4. This compound | C38H49NO12S | CID 6441157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. banglajol.info [banglajol.info]

- 7. scielo.br [scielo.br]

- 8. Improved Antibiotic Activity from Streptomyces monomycini strain RVE129 Using Classical and Statistical Design of Experiments – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 10. Rifamycin Biosynthesis [faculty.washington.edu]

Awamycin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Awamycin is a naturally occurring ansamycin antibiotic with potent antitumor and antibacterial properties. Isolated from Streptomyces sp. No. 80-217, this complex macrocyclic lactam exhibits a unique chemical architecture that underpins its biological activity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. It is intended to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and infectious disease research, facilitating further investigation into its therapeutic potential.

Chemical Identity and Structure

This compound is classified as a member of the ansamycin family of antibiotics, characterized by a macrocyclic ring structure spanned by an aliphatic ansa chain. Its chemical identity has been established through various spectroscopic and analytical techniques.

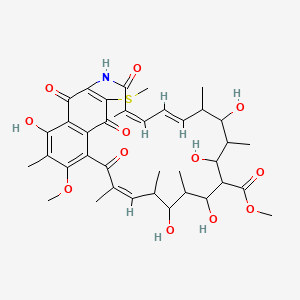

Chemical Structure

The chemical structure of this compound is presented in Figure 1. It features a complex polyketide-derived aromatic core and a 19-membered ansa bridge. The absolute configuration of this compound has been determined by X-ray diffraction analysis.[1]

Figure 1: 2D Chemical Structure of this compound

Systematic and Trivial Names

-

IUPAC Name: methyl (7Z,18E,20Z)-2,10,12,14,16-pentahydroxy-4-methoxy-3,7,9,11,15,17,21-heptamethyl-25-methylsulfanyl-6,22,26,28-tetraoxo-23-azatricyclo[22.3.1.0⁵,²⁷]octacosa-1(27),2,4,7,18,20,24-heptaene-13-carboxylate[2]

-

Synonyms: TAN 528A[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. It should be noted that while computational data is available, experimental data for properties such as melting point and solubility are not widely reported in the public literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₈H₄₉NO₁₂S | [2][3] |

| Molecular Weight | 743.9 g/mol | [2] |

| CAS Number | 87913-35-7 | [2][4] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Solubility | Not Reported | - |

| Computed LogP | 4.4 | [2] |

Biological and Pharmacological Properties

This compound has demonstrated significant biological activity, primarily as an antitumor and antibacterial agent.[3]

Antitumor Activity

Antimicrobial Activity

This compound possesses activity against Gram-positive bacteria.[3] Specific Minimum Inhibitory Concentration (MIC) values against a broad panel of bacteria are not extensively documented in publicly available resources.

Mechanism of Action

As an ansamycin antibiotic, this compound is presumed to share a mechanism of action with other members of its class, such as Geldanamycin. The primary molecular target is believed to be Hsp90, a molecular chaperone essential for the conformational maturation and stability of numerous client proteins, many of which are critical for cancer cell survival and proliferation. Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, including kinases involved in signal transduction pathways that promote cell growth and survival.

Signaling Pathways

The inhibition of Hsp90 by ansamycin antibiotics like this compound can disrupt multiple signaling pathways crucial for oncogenesis. A generalized schematic of the Hsp90 inhibition pathway is presented below.

Caption: Generalized signaling pathway of ansamycin antibiotics.

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not extensively published. However, based on standard methodologies for natural product chemistry and cell biology, the following outlines the likely experimental workflows.

Isolation and Purification of this compound

A general workflow for the isolation and purification of this compound from Streptomyces sp. is depicted below. This typically involves fermentation, extraction, and chromatographic separation.

Caption: A typical workflow for isolating this compound.

Cytotoxicity Assay

The in vitro antitumor activity of this compound can be determined using a standard cytotoxicity assay, such as the MTT or MTS assay.

Protocol Outline:

-

Cell Culture: Plate cancer cells (e.g., HeLa) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

Viability Assessment: Add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Conclusion

This compound is a promising natural product with demonstrated antitumor and antibacterial activities. Its complex chemical structure and potent biological effects make it an attractive lead compound for drug discovery and development. Further research is warranted to fully elucidate its pharmacological profile, including the determination of specific IC50 and MIC values against a wider range of cancer cell lines and microbial strains, and to explore its therapeutic potential in preclinical and clinical settings. This technical guide provides a solid foundation for such future investigations.

References

Awamycin: A Technical Guide to a Unique Ansamycin Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Awamycin is a sulfur-containing member of the benzoquinonoid ansamycin class of antibiotics, first isolated from Streptomyces sp. No. 80-217.[1] It exhibits a dual activity profile, demonstrating inhibitory effects against Gram-positive bacteria and cytotoxic properties against tumor cells. This technical guide provides a comprehensive overview of this compound, including its discovery, physicochemical properties, and biological activities. Detailed experimental protocols for its isolation, purification, and bioactivity assessment are presented. Furthermore, this document elucidates the putative biosynthetic pathway of this compound based on analogous ansamycin systems and proposes a mechanism of action for its antitumor effects centered on the inhibition of Heat Shock Protein 90 (Hsp90). All quantitative data are summarized in structured tables, and key pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for research and development purposes.

Introduction

The ansamycin family of antibiotics is a structurally unique class of macrolactams characterized by an aliphatic chain bridging an aromatic nucleus. This compound, a notable member of this family, is distinguished by the presence of a sulfur atom within its structure and its classification as a quinone indicator.[1] First described in 1983, this compound has demonstrated promising biological activities, including antibacterial action against Gram-positive organisms and cytotoxic effects against HeLa cells.[1] This document aims to serve as an in-depth technical resource for researchers engaged in the study of novel antibiotics and the development of anticancer therapeutics.

Physicochemical Properties

This compound is characterized by the empirical formula C₃₈H₄₉NO₁₂S.[1] As a quinone-containing compound, it exhibits indicator-like properties, changing color in response to pH variations. A comprehensive summary of its physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₈H₄₉NO₁₂S | [1] |

| Appearance | Yellow needles | [1] |

| Melting Point | 178 - 181 °C (decomposition) | [1] |

| UV-Vis λmax (MeOH) | 218, 280, 310 (shoulder), 385 nm | [1] |

| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, chloroform. Insoluble in water, n-hexane. | [1] |

Biological Activity

This compound exhibits a dual spectrum of biological activity, encompassing both antibacterial and antitumor effects.

Antibacterial Activity

This compound is active against a range of Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) for several bacterial strains are detailed in Table 2.

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus | 3.13 |

| Bacillus subtilis | 1.56 |

| Micrococcus luteus | 0.78 |

Antitumor Activity

This compound has demonstrated cytotoxic effects against HeLa cells in vitro.[1] The 50% inhibitory concentration (IC₅₀) value is presented in Table 3.

| Cell Line | IC₅₀ (µg/mL) |

| HeLa | 0.04 |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the isolation, purification, and biological characterization of this compound.

Isolation and Purification of this compound from Streptomyces sp. No. 80-217

Source Organism: Streptomyces sp. No. 80-217

Fermentation:

-

A loopful of the spore suspension of Streptomyces sp. No. 80-217 is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of a seed medium (e.g., glucose 1%, peptone 0.5%, yeast extract 0.3%, NaCl 0.5%, pH 7.0).

-

The seed culture is incubated at 28°C for 48 hours on a rotary shaker.

-

A 5% inoculum from the seed culture is transferred to a 20-L jar fermentor containing 15 L of production medium (e.g., soluble starch 2%, glucose 1%, soybean meal 1%, yeast extract 0.2%, CaCO₃ 0.2%, pH 7.0).

-

Fermentation is carried out at 28°C for 72 hours with aeration and agitation.

Extraction and Purification:

-

The culture broth is filtered to separate the mycelium and the supernatant.

-

The supernatant is extracted twice with an equal volume of ethyl acetate.

-

The ethyl acetate extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

The crude extract is subjected to silica gel column chromatography, eluting with a stepwise gradient of chloroform-methanol.

-

Fractions showing antibacterial activity are collected, pooled, and concentrated.

-

The concentrated active fraction is further purified by preparative thin-layer chromatography (TLC) using a chloroform-methanol solvent system.

-

The band corresponding to this compound is scraped from the TLC plate and eluted with methanol.

-

The methanolic solution is concentrated and the resulting solid is crystallized from a suitable solvent system (e.g., methanol-water) to obtain pure this compound as yellow needles.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains is determined using the broth microdilution method.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

-

This compound stock solution of known concentration

Procedure:

-

A serial two-fold dilution of this compound is prepared in MHB in the wells of a 96-well plate.

-

Each well is inoculated with the standardized bacterial suspension.

-

Positive (bacteria and broth, no antibiotic) and negative (broth only) control wells are included.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound against HeLa cells is assessed using a colorimetric assay such as the WST-8 assay.

Materials:

-

HeLa cells

-

96-well cell culture plates

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

WST-8 reagent

-

This compound stock solution of known concentration

Procedure:

-

HeLa cells are seeded into a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

The culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Control wells with cells and medium but no this compound are included.

-

The plate is incubated for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, 10 µL of WST-8 solution is added to each well.

-

The plate is incubated for an additional 1-4 hours.

-

The absorbance at 450 nm is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

Putative Biosynthetic Pathway

The biosynthesis of this compound is proposed to follow the general pathway established for other benzoquinonoid ansamycins, such as Geldanamycin. This pathway commences with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is subsequently extended by a Type I modular polyketide synthase (PKS).

References

Awamycin: A Technical Guide to its Antitumor and Antibacterial Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Awamycin is a quinone-related ansamycin antibiotic isolated from Streptomyces sp. No. 80-217.[1][2][3] This in-depth technical guide provides a comprehensive overview of the known antitumor and antibacterial properties of this compound, drawing upon the broader understanding of the ansamycin class of antibiotics to which it belongs. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the established experimental protocols for determining its efficacy and elucidates the probable mechanisms of action based on its chemical class. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound is a secondary metabolite produced by Streptomyces sp. with the empirical formula C38H49NO12S.[1][2][3] It exhibits a dual spectrum of activity, demonstrating both antitumor and antibacterial properties.[1][2][3] Early studies revealed its cytotoxic effects against HeLa cells and its efficacy against experimental murine tumors.[1][2][3] Furthermore, this compound has shown activity against Gram-positive bacteria.[1][2][3] As a member of the ansamycin family, its mechanisms of action are likely related to the inhibition of key cellular processes in both cancer cells and bacteria.

Antitumor Activity

Qualitative Antitumor Activity

This compound has demonstrated direct cytotoxic activity against HeLa (cervical cancer) cells in vitro and has shown therapeutic potential in experimental murine tumor models, including Sarcoma 180.[2]

Postulated Mechanism of Antitumor Action

The precise signaling pathways affected by this compound have not been explicitly detailed in the available literature. However, based on its classification as an ansamycin antibiotic, its antitumor mechanism is likely attributed to the inhibition of Heat Shock Protein 90 (Hsp90).

Hsp90 Inhibition: Ansamycin antibiotics are well-documented inhibitors of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[4][5][6][7] By binding to the ATP-binding pocket of Hsp90, ansamycins disrupt the chaperone's function, leading to the proteasomal degradation of its client proteins.[6][8]

Downstream Signaling Effects (PI3K/Akt Pathway): A critical downstream consequence of Hsp90 inhibition is the destabilization of key components of the PI3K/Akt signaling pathway.[9][10][11][12] This pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[9][11][13] Inhibition of Hsp90 by ansamycins can lead to the degradation of Akt, a key kinase in this pathway, thereby suppressing pro-survival signals and inducing apoptosis.[4][5]

References

- 1. A NEW ANTITUMOR ANTIBIOTIC, this compound [jstage.jst.go.jp]

- 2. A new antitumor antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A NEW ANTITUMOR ANTIBIOTIC, this compound [jstage.jst.go.jp]

- 4. Mechanistic studies on Hsp90 inhibition by ansamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ansamycin antibiotics inhibit Akt activation and cyclin D expression in breast cancer cells that overexpress HER2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A Mechanistic and Structural Analysis of the Inhibition of the 90-kDa Heat Shock Protein by the Benzoquinone and Hydroquinone Ansamycins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PI3K and AKT: Unfaithful Partners in Cancer [mdpi.com]

- 11. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Awamycin (C38H49NO12S): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Awamycin is a sulfur-containing ansamycin antibiotic with the molecular formula C38H49NO12S. Isolated from Streptomyces sp. No. 80-217, it has demonstrated both antibacterial and antitumor properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, biological activities, and proposed (generalized) mechanisms of action. Due to the limited availability of public data, this document also outlines generalized experimental protocols for the isolation, synthesis, and biological evaluation of ansamycin-type antibiotics, which can be adapted for this compound. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using diagrams.

Introduction

This compound is a member of the ansamycin class of antibiotics, a group of macrolactams characterized by an aliphatic ansa chain bridging an aromatic nucleus.[1] First described in 1983, this compound was isolated from the culture broth of Streptomyces sp. No. 80-217 and was identified as belonging to the quinone indicator group.[2] Early studies revealed its potential as both an antibacterial and an antitumor agent, exhibiting cytotoxic activity against HeLa cells in vitro.[2] Despite its initial promise, detailed public data on its specific biological activities and mechanism of action remain scarce. This whitepaper aims to consolidate the available information on this compound and provide a technical framework for researchers and drug development professionals interested in this compound.

Physicochemical Properties

This compound is a complex macrocyclic compound with a molecular weight of 743.9 g/mol . A summary of its known and computed physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C38H49NO12S | [2] |

| Molecular Weight | 743.9 g/mol | [3] |

| Appearance | Not Reported | - |

| Solubility | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| pKa | Not Reported | - |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Biological Activity

This compound has been reported to possess both antibacterial and antitumor activities.[2] However, specific quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a panel of bacterial strains and half-maximal inhibitory concentrations (IC50) against various cancer cell lines, are not available in the literature.

| Activity | Target | Results | Source |

| Antibacterial | Gram-positive bacteria | Active (specific strains and MICs not reported) | [2] |

| Antitumor | Experimental murine tumors | Active (specific tumor models and efficacy data not reported) | [2] |

| Cytotoxicity | HeLa cells | Direct cytotoxic activity observed (IC50 not reported) | [2] |

Table 2: Summary of Reported Biological Activities of this compound

Mechanism of Action

The specific mechanism of action for this compound has not been elucidated. However, as an ansamycin antibiotic, it is likely to share a mechanism with other members of this class. The primary target for many ansamycins, such as rifamycin, is the bacterial DNA-dependent RNA polymerase, leading to the inhibition of RNA synthesis.[4] In the context of its antitumor activity, other ansamycins, like geldanamycin, are known to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone that is crucial for the stability and function of many proteins required for tumor cell growth and survival.

Experimental Protocols

As specific experimental protocols for this compound are not available, the following sections provide generalized methodologies for the isolation, and biological evaluation of ansamycin antibiotics from Streptomyces.

Isolation and Purification of this compound from Streptomyces sp.

The following is a generalized workflow for the isolation and purification of antibiotics from Streptomyces.

Protocol:

-

Fermentation: Culture Streptomyces sp. No. 80-217 in a suitable liquid medium (e.g., yeast extract-malt extract broth) under optimal conditions of temperature, pH, and aeration for a period sufficient for secondary metabolite production.

-

Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the broth with a water-immiscible organic solvent (e.g., ethyl acetate). Extract the mycelial cake with a polar organic solvent (e.g., acetone or methanol).

-

Concentration: Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

-

Chromatography: Subject the crude extract to column chromatography on a suitable stationary phase (e.g., silica gel or Sephadex LH-20) and elute with a gradient of organic solvents to separate the components.

-

Bioassay-Guided Fractionation: Test the collected fractions for antibacterial and/or cytotoxic activity to identify the active fractions.

-

Purification: Further purify the active fractions using high-performance liquid chromatography (HPLC) with a suitable column and mobile phase to obtain pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.

Antibacterial Susceptibility Testing

A generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic is described below.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) in a suitable broth to a density of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at the optimal temperature for the test bacterium for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

In Vitro Cytotoxicity Assay

A generalized protocol for assessing the cytotoxic activity of a compound against a cancer cell line (e.g., HeLa) is as follows.

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (cells treated with the solvent used to dissolve this compound) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to the wells, incubating, and then solubilizing the formazan crystals.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Conclusion and Future Directions

This compound is an ansamycin antibiotic with demonstrated antibacterial and antitumor potential. However, a significant gap exists in the publicly available data regarding its specific biological activity, mechanism of action, and detailed physicochemical properties. The information presented in this technical guide consolidates the current knowledge and provides a framework for future research.

To fully realize the therapeutic potential of this compound, further studies are imperative. Key future directions include:

-

Total Synthesis: Development of a robust and scalable synthetic route to this compound to enable further biological evaluation and the generation of analogues.

-

Comprehensive Biological Profiling: Determination of MIC values against a broad panel of pathogenic bacteria, including multidrug-resistant strains, and IC50 values against a diverse range of cancer cell lines.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets of this compound in both bacterial and cancer cells to understand its mode of action.

-

In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of this compound in relevant animal models of infection and cancer.

Addressing these research gaps will be crucial in determining the potential of this compound as a lead compound for the development of new anti-infective and anticancer agents.

References

In Vitro Cytotoxic Activity of Awamycin Against HeLa Cells: An Overview of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Awamycin, a quinone-based antibiotic, has been identified as a compound with potential antitumor properties. An early study from 1983 reported that this compound, isolated from the culture broth of Streptomyces sp. No. 80-217, demonstrated direct cytotoxic activity against HeLa cells in an in vitro setting.[1] This initial finding suggested a potential therapeutic application for this compound in oncology, particularly for cervical cancer, for which HeLa cells serve as a model. However, a comprehensive review of publicly available scientific literature reveals a significant gap in detailed data regarding the specific mechanisms and quantitative measures of this cytotoxic activity.

Summary of Findings

Despite extensive searches for detailed quantitative data and mechanistic studies on the effects of this compound on HeLa cells, the available information is limited to the initial discovery. Key data points required for a thorough technical guide, such as the half-maximal inhibitory concentration (IC50), specific effects on cellular signaling pathways, induction of apoptosis, and cell cycle arrest, are not detailed in the accessible scientific literature.

The 1983 study by Uchida et al. remains the primary source mentioning the direct cytotoxic effect of this compound on HeLa cells, but it does not provide the specific experimental data necessary for a detailed analysis.[1] Further research elaborating on these initial findings appears to be scarce or not publicly documented.

Experimental Protocols

Due to the absence of detailed publications on the specific experimental procedures used to evaluate this compound's cytotoxicity against HeLa cells, this section will outline general methodologies commonly employed for such in vitro assessments. These protocols are provided as a reference for how such studies would typically be conducted.

Cell Culture

HeLa cells would be cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin), and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (e.g., MTT Assay)

The cytotoxic effect of this compound would be quantified using a metabolic viability assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: HeLa cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound and incubated for a specific period (e.g., 24, 48, 72 hours).

-

MTT Addition: Following incubation, the MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and to determine the IC50 value.

Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)

To determine if this compound induces apoptosis, flow cytometry with Annexin V-FITC and propidium iodide (PI) staining would be a standard method.

-

Cell Treatment: HeLa cells are treated with this compound at concentrations around the IC50 value for a defined period.

-

Cell Harvesting and Staining: Cells are harvested, washed, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution of HeLa cells would be investigated using flow cytometry with PI staining.

-

Cell Treatment and Fixation: HeLa cells are treated with this compound, harvested, and then fixed in cold ethanol.

-

Staining: The fixed cells are treated with RNase A and stained with PI.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

As no specific data on signaling pathways or experimental workflows for this compound's effect on HeLa cells are available, the following diagrams are presented as generalized representations of the concepts.

Caption: Generalized workflow for assessing the cytotoxicity of a compound against HeLa cells.

Caption: A hypothetical intrinsic apoptosis pathway that could be induced by this compound in HeLa cells.

Conclusion

The initial discovery of this compound's cytotoxic activity against HeLa cells presents an intriguing starting point for further investigation into its potential as an anticancer agent. However, the lack of subsequent detailed studies in the public domain means that a comprehensive technical understanding of its efficacy and mechanism of action is currently unavailable. To fully assess the therapeutic potential of this compound, further research is critically needed to generate quantitative data on its cytotoxicity, elucidate the molecular pathways it affects, and understand its impact on the cell cycle and apoptosis in HeLa and other cancer cell lines.

References

Awamycin: A Technical Guide to a Quinone Ansamycin Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Awamycin is a quinone-containing ansamycin antibiotic isolated from Streptomyces sp. No. 80-217.[1] It demonstrates notable biological activity, including antibacterial effects against Gram-positive bacteria and cytotoxic properties against tumor cells.[1] This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, biological activity with quantitative data, hypothesized mechanism of action, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound and related compounds.

Introduction

This compound belongs to the ansamycin class of antibiotics, which are characterized by an aliphatic ansa chain bridging an aromatic nucleus. Specifically, it is classified as a quinone indicator group antibiotic, suggesting a mechanism of action related to its quinone moiety.[1] First described in 1983, this compound has shown promising in vitro and in vivo antitumor and antibacterial activities. This guide synthesizes the available data on this compound and provides standard methodologies for its further exploration.

Physicochemical Properties

This compound presents as red crystals with a molecular formula of C38H49NO12S and a molecular weight of 743. It is soluble in methanol, acetone, ethyl acetate, benzene, and chloroform, but insoluble in water and hexane.

Biological Activity

The biological activity of this compound has been evaluated against both bacterial and cancer cell lines. The available quantitative data is summarized below.

Antibacterial Activity

This compound exhibits potent activity against a range of Gram-positive bacteria. The Minimum Inhibitory Concentrations (MICs) are presented in Table 1.

| Test Organism | MIC (µg/ml) |

| Staphylococcus aureus FDA 209P | 0.8 |

| Bacillus subtilis PCI 219 | 0.1 |

| B. cereus IFO 3001 | 0.8 |

| Micrococcus luteus PCI 1001 | 0.05 |

| Data from Umezawa et al., J. Antibiot. 36, 1144-1149 (1983) as cited in a summary document. |

Antitumor Activity

This compound has demonstrated significant antitumor activity in murine models and cytotoxic effects against HeLa cells.

In Vivo Antitumor Activity:

| Tumor Model | Dose (mg/kg/day) | Median Survival Days (range) | Increase in Life Span (%) |

| Sarcoma 180 | 12.5 | 51 (32~61) | 264 |

| 6.3 | 40 (19~>61) | 186 | |

| 3.1 | 26 (19~50) | 86 | |

| 1.5 | 20 (20~60) | 43 | |

| — | 14 (12~16) | 0 | |

| IMC Carcinoma | 25 | 53 (19~>60) | 180 |

| 12.5 | 35 (26~47) | 84 | |

| 6.3 | 21 (16~26) | 11 | |

| 3.1 | 19 (19~26) | 0 | |

| — | 19 (13~26) | 0 | |

| Data from Umezawa et al., J. Antibiot. 36, 1144-1149 (1983) as cited in a summary document. |

In Vitro Cytotoxicity:

This compound was found to completely inhibit the growth of HeLa cells at a concentration of 2.5 µg/ml.

Mechanism of Action (Hypothesized)

While the precise mechanism of action for this compound has not been fully elucidated, its structural class as a quinone ansamycin provides strong indications of its likely cellular targets and activities.

Inhibition of Bacterial RNA Polymerase

Ansamycin antibiotics are well-known inhibitors of bacterial RNA polymerase (RNAP), a key enzyme in transcription.[2][3][4] They bind to the β-subunit of RNAP, physically blocking the path of the elongating RNA transcript.[2] This leads to a cessation of protein synthesis and ultimately bacterial cell death. It is highly probable that this compound shares this mechanism of action.

Redox Cycling and Oxidative Stress

The quinone moiety of this compound is likely a key contributor to its biological activity. Quinones are known to undergo redox cycling, a process that generates reactive oxygen species (ROS).[5] This can lead to cellular damage, including DNA strand breaks, further contributing to the antibiotic and cytotoxic effects of the compound.[5][6]

Caption: Hypothesized mechanism of action for this compound in bacteria.

Experimental Protocols

The following are detailed, standard protocols that can be applied to the study of this compound.

Isolation and Purification of this compound from Streptomyces sp.

This protocol is a general method for the isolation of secondary metabolites from Streptomyces.

-

Fermentation:

-

Inoculate a suitable liquid medium (e.g., yeast extract-malt extract broth) with a spore suspension or vegetative mycelium of Streptomyces sp. No. 80-217.

-

Incubate the culture on a rotary shaker at 28-30°C for 5-7 days.

-

-

Extraction:

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of a water-immiscible organic solvent in which this compound is soluble (e.g., ethyl acetate).

-

Extract the mycelial cake with a polar organic solvent (e.g., acetone or methanol).

-

Combine the organic extracts and evaporate to dryness under reduced pressure.

-

-

Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).

-

Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) and a bioassay (e.g., against Bacillus subtilis).

-

Pool the active fractions and further purify by preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/ml.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[7]

-

Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxicity of this compound against an adherent cancer cell line like HeLa.[8][9][10]

-

Cell Seeding:

-

Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

-

Incubate the cells for 24-72 hours.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the this compound concentration.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and characterization of a novel antibiotic like this compound.

Caption: General workflow for antibiotic discovery and characterization.

Conclusion

This compound is a potent quinone ansamycin antibiotic with significant antibacterial and antitumor activities. While specific data on its mechanism of action and detailed experimental protocols are limited in publicly available literature, its structural class provides a strong foundation for further investigation. The data and standardized protocols presented in this technical guide offer a starting point for researchers to explore the therapeutic potential of this compound and to develop novel derivatives with improved pharmacological properties. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its potential as a clinical candidate.

References

- 1. A new antitumor antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of antibiotics inhibiting bacterial RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA single-strand breakage in mammalian cells induced by redox cycling quinones in the absence of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibiotics induce redox-related physiological alterations as part of their lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Awamycin: A Technical Guide to a Novel Antitumor Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Awamycin is an antitumor antibiotic isolated from the culture broth of Streptomyces sp. No. 80-217.[1][2] Structurally, it is classified as a member of the quinone group of antibiotics and has the empirical formula C38H49NO12S.[1][3] Some sources also categorize it within the broader class of ansamycin antibiotics.[4] Early studies have demonstrated that this compound possesses both antibacterial and antitumor properties. Its antibacterial activity is primarily directed against Gram-positive bacteria. The antitumor effects have been observed in experimental murine tumor models, and it has shown direct cytotoxic activity against HeLa cells in vitro.[1][2]

While detailed molecular targets and cellular pathways for this compound have not been extensively published, its classification as a quinone and ansamycin antibiotic allows for informed hypotheses regarding its mechanism of action. This guide will provide an in-depth overview of the likely cellular targets and pathways based on these classifications, present representative quantitative data from related compounds, and detail common experimental protocols for the investigation of such molecules.

Potential Molecular Targets and Cellular Pathways

Based on its chemical class, this compound likely shares mechanisms of action with other quinone and ansamycin antitumor antibiotics. The primary modes of action for these classes of compounds often involve interference with DNA replication and transcription, induction of oxidative stress, and inhibition of key cellular signaling proteins.

Quinone Antitumor Antibiotics: Mechanisms of Action

The antitumor activity of quinone-containing compounds is typically attributed to two main mechanisms:

-

DNA Intercalation and Topoisomerase Inhibition: Many quinone antibiotics can insert themselves between the base pairs of DNA (intercalation), leading to a distortion of the DNA helix. This can inhibit DNA replication and transcription. Furthermore, some quinones stabilize the complex between DNA and topoisomerase enzymes, which are crucial for resolving DNA supercoiling. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.[5][6]

-

Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, a process in which they are reduced to a semiquinone radical by cellular reductases. This radical can then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals. This cycle can repeat, leading to the accumulation of reactive oxygen species (ROS), which cause damage to DNA, proteins, and lipids, inducing a state of oxidative stress and triggering cell death pathways.[5][6]

A simplified representation of these pathways is shown below:

Ansamycin Antitumor Antibiotics: Mechanisms of Action

Ansamycins are characterized by a macrocyclic structure. While their most famous members, like rifampicin, are known for inhibiting bacterial RNA polymerase, some ansamycins with antitumor activity, such as geldanamycin, target a different set of proteins in eukaryotic cells. A primary target for many antitumor ansamycins is Heat Shock Protein 90 (Hsp90).

Hsp90 is a molecular chaperone responsible for the proper folding and stability of a large number of "client" proteins, many of which are critical for cancer cell growth and survival, including protein kinases involved in signal transduction. By inhibiting Hsp90, ansamycin antibiotics lead to the degradation of these client proteins, thereby disrupting multiple signaling pathways simultaneously and inducing cell cycle arrest and apoptosis.

The signaling pathway affected by Hsp90 inhibition is depicted below:

Quantitative Data for Representative Antitumor Antibiotics

While specific quantitative data for this compound is not publicly available, the following tables summarize the half-maximal inhibitory concentrations (IC50) for well-characterized quinone and ansamycin antitumor antibiotics against various cancer cell lines. This data provides a benchmark for the potential potency of this compound.

Table 1: IC50 Values for Representative Quinone Antitumor Antibiotics

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Doxorubicin | MCF-7 | Breast Cancer | 0.1 - 1.0 |

| HeLa | Cervical Cancer | 0.05 - 0.5 | |

| Mitoxantrone | HL-60 | Leukemia | 0.01 - 0.1 |

| A549 | Lung Cancer | 0.1 - 1.0 |

Table 2: IC50 Values for Representative Ansamycin Antitumor Antibiotics

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Geldanamycin | SK-BR-3 | Breast Cancer | 0.02 - 0.1 |

| PC-3 | Prostate Cancer | 0.1 - 0.5 | |

| 17-AAG | HCT116 | Colon Cancer | 0.05 - 0.2 |

| U87 MG | Glioblastoma | 0.1 - 0.8 |

Experimental Protocols

Investigating the molecular targets and cellular pathways of a novel compound like this compound involves a series of well-established experimental protocols. A general workflow is outlined below.

Cytotoxicity Screening

-

Objective: To determine the concentration range over which the compound is cytotoxic to cancer cells.

-

Method (MTT Assay):

-

Seed cancer cells (e.g., HeLa) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

-

Target Identification

-

Objective: To identify the direct molecular binding partners of this compound.

-

Method (Affinity Chromatography):

-

Immobilize this compound onto a solid support (e.g., Sepharose beads) to create an affinity column.

-

Prepare a lysate from cancer cells.

-

Pass the cell lysate over the this compound-coupled column. Proteins that bind to this compound will be retained.

-

Wash the column to remove non-specifically bound proteins.

-

Elute the bound proteins using a high-salt buffer or a solution of free this compound.

-

Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

-

Cellular Pathway Analysis

-

Objective: To determine the effect of this compound on specific signaling pathways.

-

Method (Western Blotting):

-

Treat cancer cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific to proteins of interest (e.g., phosphorylated forms of signaling kinases, apoptosis markers like cleaved PARP and caspases).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and imaging system.

-

Apoptosis and Cell Cycle Analysis

-

Objective: To determine if this compound induces apoptosis and/or cell cycle arrest.

-

Method (Flow Cytometry):

-

Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound.

-

Stain the cells with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (PI, which enters late apoptotic and necrotic cells with compromised membranes).

-

Analyze the stained cells by flow cytometry to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle:

-

Treat cells with this compound.

-

Fix the cells in ethanol.

-

Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of individual cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

-

Conclusion

This compound is a promising antitumor antibiotic with demonstrated cytotoxic effects. Although specific molecular details are yet to be fully elucidated, its classification as a quinone and ansamycin-like compound provides a strong foundation for understanding its potential mechanisms of action. These likely involve DNA damage, induction of oxidative stress, and/or inhibition of key cellular chaperones like Hsp90. The experimental protocols outlined in this guide provide a roadmap for the further investigation and characterization of this compound, which will be crucial for its potential development as a therapeutic agent.

References

- 1. A new antitumor antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A NEW ANTITUMOR ANTIBIOTIC, this compound [jstage.jst.go.jp]

- 3. This compound | C38H49NO12S | CID 6441157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

Awamycin: A Technical Guide to its Natural Source and Fermentation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Awamycin is a quinone-related antitumor antibiotic with significant potential in therapeutic applications. Isolated from Streptomyces sp. No. 80-217, this compound exhibits both antibacterial and antitumor properties. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its fermentation, and protocols for its extraction and purification. Furthermore, this document outlines the physicochemical properties of this compound and proposes a putative biosynthetic pathway, offering a foundational resource for researchers and professionals in drug development.

Introduction

This compound is a secondary metabolite produced by the actinomycete Streptomyces sp. No. 80-217. It belongs to the quinone group of antibiotics and has demonstrated notable bioactivity, including antibacterial effects against Gram-positive bacteria and cytotoxic activity against HeLa cells in vitro. The empirical formula of this compound is C38H49NO12S. Given its promising antitumor properties, understanding the optimal conditions for its production through fermentation is crucial for further research and potential therapeutic development.

Natural Source and Isolation

The sole reported natural source of this compound is the bacterium Streptomyces sp. No. 80-217. Members of the genus Streptomyces are well-known producers of a wide array of secondary metabolites, including a majority of clinically useful antibiotics. These filamentous bacteria are typically found in soil and marine environments.

Isolation of Producing Strain

Experimental Protocol: Isolation of Streptomyces sp. No. 80-217

-

Sample Collection: Collect soil samples from diverse ecological niches.

-

Serial Dilution and Plating: Prepare serial dilutions of the soil samples in sterile saline solution (0.85% NaCl). Plate the dilutions onto a suitable selective medium, such as Starch Casein Agar.

-

Incubation: Incubate the plates at 28-30°C for 7-14 days, monitoring for the appearance of distinct colonies with the characteristic morphology of Streptomyces (dry, chalky, and often with aerial mycelium).

-

Sub-culturing and Purification: Isolate individual colonies and sub-culture them onto fresh agar plates to obtain pure cultures.

-

Screening for Bioactivity: Screen the pure isolates for the production of antimicrobial compounds using agar well diffusion assays against indicator organisms, such as Staphylococcus aureus or Bacillus subtilis.

-

Identification of this compound Producer: For isolates showing significant bioactivity, perform further chemical analysis (e.g., HPLC, Mass Spectrometry) of the culture broth to identify the presence of this compound.

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces sp. No. 80-217. Optimization of fermentation parameters is critical to maximize the yield and purity of the target compound.

Culture Media Composition

The composition of the fermentation medium significantly influences the growth of Streptomyces and the biosynthesis of secondary metabolites. While a specific medium for this compound production by Streptomyces sp. No. 80-217 is not detailed in the available literature, a typical rich medium for Streptomyces fermentation can be used as a starting point for optimization.

Table 1: Exemplar Fermentation Media Composition for Streptomyces sp.

| Component | Concentration (g/L) | Role |

| Glucose | 20 - 40 | Carbon Source |

| Soybean Meal | 10 - 20 | Nitrogen Source |

| Yeast Extract | 2 - 5 | Nitrogen & Growth Factor Source |

| K2HPO4 | 1 - 2 | Phosphate Source & pH Buffer |

| MgSO4·7H2O | 0.5 - 1 | Mineral Source |

| CaCO3 | 1 - 3 | pH Buffer |

| Trace Elements Solution | 1 mL | Co-factors for Enzymes |

Optimization of Fermentation Parameters

Key physical and chemical parameters must be controlled to ensure optimal this compound production.

Table 2: Key Fermentation Parameters for Optimization

| Parameter | Typical Range | Impact on Production |

| pH | 6.5 - 7.5 | Affects enzyme activity and nutrient uptake. |

| Temperature | 28 - 32°C | Influences microbial growth and metabolic rate. |